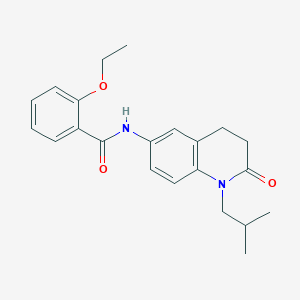
2-ethoxy-N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-ethoxy-N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a useful research compound. Its molecular formula is C22H26N2O3 and its molecular weight is 366.461. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2-ethoxy-N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Pharmacological Properties
Research indicates that compounds similar to this compound exhibit a variety of biological activities, particularly in anti-cancer and anti-inflammatory contexts.
Anticancer Activity
Several studies have evaluated the anticancer potential of quinoline derivatives. For instance, quinoline-based compounds have demonstrated significant antiproliferative effects against various cancer cell lines. Notably, studies have shown that these compounds can inhibit sirtuin activity, which is linked to cancer cell proliferation and survival .
Table 1: Anticancer Activity of Quinoline Derivatives
| Compound Name | Cell Line Tested | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 | 5.0 | Sirtuin inhibition |
| Compound B | HeLa | 3.5 | Induction of apoptosis |
| Compound C | A549 | 7.0 | Inhibition of NF-kB signaling |
Anti-inflammatory Activity
Quinoline derivatives have also been studied for their anti-inflammatory properties. In particular, some derivatives have been shown to inhibit inducible nitric oxide synthase (iNOS) and cyclooxygenase (COX) pathways, which are critical in inflammatory responses .
Table 2: Anti-inflammatory Effects of Quinoline Derivatives
| Compound Name | Model Used | Effect Observed | Reference |
|---|---|---|---|
| Compound D | RAW 264.7 cells | Reduced NO production | |
| Compound E | LPS-stimulated mice | Decreased cytokine levels |
Case Studies
- Case Study on Antiproliferative Effects : A study conducted on a series of quinoline derivatives found that certain modifications led to enhanced activity against breast cancer cell lines. The derivatives were tested for their ability to induce cell cycle arrest and apoptosis, with promising results indicating potential for further development into therapeutic agents .
- Case Study on Inhibition of Inflammatory Pathways : Another research effort focused on the anti-inflammatory effects of quinoline derivatives in a murine model. The study highlighted significant reductions in inflammatory markers when treated with specific compounds derived from quinoline structures, suggesting their utility in managing inflammatory diseases .
The biological activity of this compound may involve several mechanisms:
- Inhibition of Enzymatic Pathways : Many quinoline derivatives act by inhibiting key enzymes involved in cancer progression and inflammation.
- Modulation of Signaling Pathways : These compounds may influence signaling pathways such as NF-kB and MAPK, which are critical in cellular responses to stress and inflammation.
特性
IUPAC Name |
2-ethoxy-N-[1-(2-methylpropyl)-2-oxo-3,4-dihydroquinolin-6-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O3/c1-4-27-20-8-6-5-7-18(20)22(26)23-17-10-11-19-16(13-17)9-12-21(25)24(19)14-15(2)3/h5-8,10-11,13,15H,4,9,12,14H2,1-3H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUHRCCBSGXKFJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)CC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














